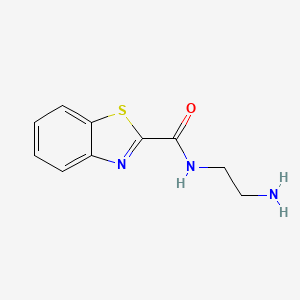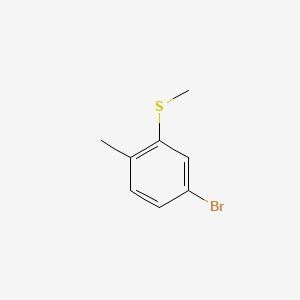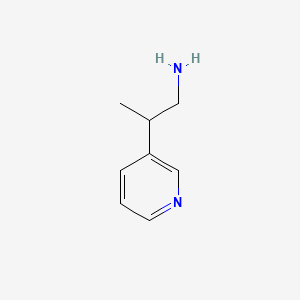
3-Pyridineethanamine, beta-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridineethanamine, beta-methyl- is an organic compound that features a pyridine ring attached to a propylamine chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyridine ring imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineethanamine, beta-methyl- typically involves the reaction of 3-pyridylboronic acid with 1-bromo-3-chloropropane in the presence of a palladium catalyst. This reaction proceeds via a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 3-Pyridineethanamine, beta-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation or crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridineethanamine, beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various N-substituted propylamine derivatives.
Applications De Recherche Scientifique
3-Pyridineethanamine, beta-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridineethanamine, beta-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Pyridyl)-1-propylamine
- 2-(4-Pyridyl)-1-propylamine
- 3-(3-Pyridyl)-1-propylamine
Uniqueness
3-Pyridineethanamine, beta-methyl- is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The 3-position of the pyridine ring allows for specific interactions that are not possible with other positional isomers. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
199296-38-3 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.198 |
Nom IUPAC |
2-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 |
Clé InChI |
ZNWDSTAZSZMHPP-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CN=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[[3-hydroxy-2-[[(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-4-methoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B599506.png)
![3-{[DIMETHYL(3-TRIMETHOXYSILYL)PROPYL]AMMONIO}PROPANE-1-SULFONATE, tech 95](/img/structure/B599507.png)
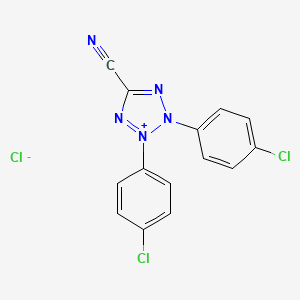
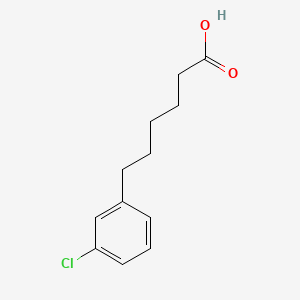
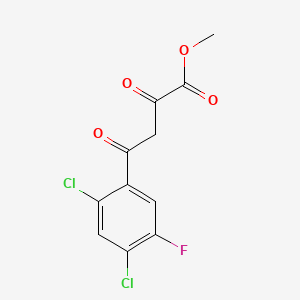
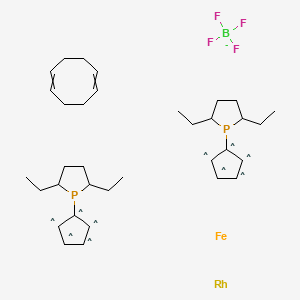
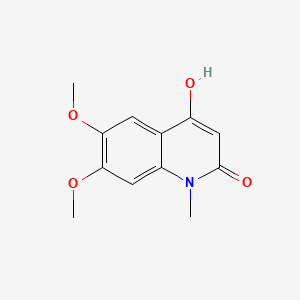
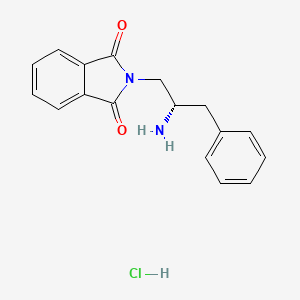
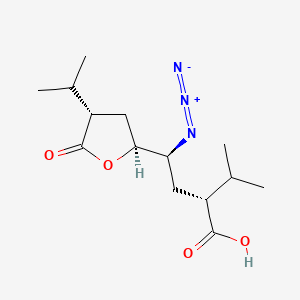
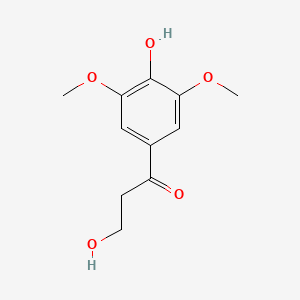
![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)
